molecular formula C11H15BrO4 B1611505 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene CAS No. 86489-89-6

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Cat. No.: B1611505
CAS No.: 86489-89-6
M. Wt: 291.14 g/mol
InChI Key: OIHGNVPUXDUQKY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is an organic compound characterized by a benzene ring substituted with four methoxy groups and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene typically involves the bromination of 1,2,4,5-tetramethoxybenzene. This can be achieved by reacting 1,2,4,5-tetramethoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,2,4,5-tetramethoxybenzene.

Scientific Research Applications

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxy groups can influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

    1,2,4,5-Tetramethoxybenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-1,2,4,5-tetramethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    3-(Methoxymethyl)-1,2,4,5-tetramethoxybenzene: Contains a methoxymethyl group, which affects its chemical behavior compared to the bromomethyl derivative.

Uniqueness: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Properties

IUPAC Name

3-(bromomethyl)-1,2,4,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGNVPUXDUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441195
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86489-89-6
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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